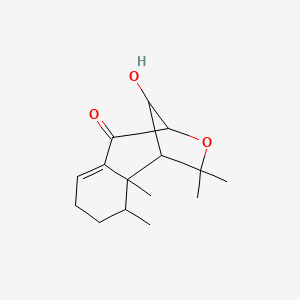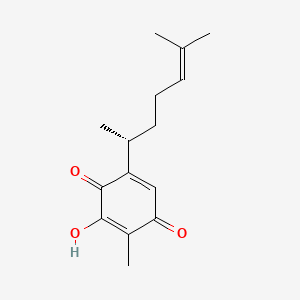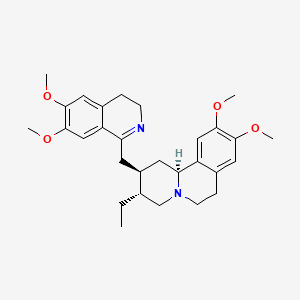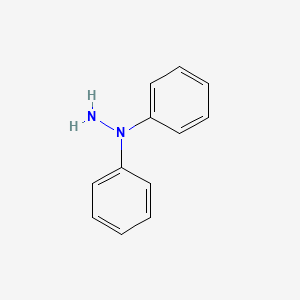
1,1-二苯基肼
概述
描述
1,1-Diphenylhydrazine is an organic compound with the molecular formula C₁₂H₁₂N₂. It is a member of the hydrazine family, characterized by the presence of two phenyl groups attached to a hydrazine moiety. This compound is known for its stability and is used in various chemical reactions and industrial applications .
科学研究应用
1,1-Diphenylhydrazine has several applications in scientific research:
Chemistry: It is used as a reagent in the synthesis of hydrazones and other nitrogen-containing compounds.
Biology: It is used in the study of enzyme-catalyzed reactions involving hydrazine derivatives.
Industry: It is used in the production of dyes, pigments, and other organic compounds.
作用机制
Pharmacokinetics
Information on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 1,1-Diphenylhydrazine is currently limited . The bioavailability of this compound, as well as its absorption, distribution, metabolism, and excretion profiles, need to be studied in more detail.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 1,1-Diphenylhydrazine . .
生化分析
Biochemical Properties
1,1-Diphenylhydrazine plays a crucial role in biochemical reactions, particularly in the formation of azo compounds. It interacts with various enzymes and proteins, including cytochrome P450 enzymes, which are involved in its metabolic activation. The interaction with these enzymes leads to the formation of reactive intermediates that can bind to cellular macromolecules, causing various biochemical effects. Additionally, 1,1-Diphenylhydrazine can interact with DNA, leading to potential mutagenic effects .
Cellular Effects
1,1-Diphenylhydrazine has been shown to affect various types of cells and cellular processes. It can induce oxidative stress by generating reactive oxygen species (ROS), which can damage cellular components such as lipids, proteins, and DNA. This compound also influences cell signaling pathways, including the activation of stress response pathways like the MAPK pathway. Furthermore, 1,1-Diphenylhydrazine can alter gene expression by affecting transcription factors and other regulatory proteins, leading to changes in cellular metabolism and function .
Molecular Mechanism
The molecular mechanism of 1,1-Diphenylhydrazine involves its metabolic activation by cytochrome P450 enzymes, leading to the formation of reactive intermediates. These intermediates can bind to cellular macromolecules, causing enzyme inhibition or activation, and changes in gene expression. The binding interactions with biomolecules can result in the formation of adducts, which can disrupt normal cellular functions and lead to toxic effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1,1-Diphenylhydrazine can change over time due to its stability and degradation. The compound is relatively stable under controlled conditions, but it can degrade over time, leading to the formation of degradation products that may have different biochemical effects. Long-term exposure to 1,1-Diphenylhydrazine in in vitro or in vivo studies has shown that it can cause persistent oxidative stress and damage to cellular components, leading to long-term changes in cellular function .
Dosage Effects in Animal Models
The effects of 1,1-Diphenylhydrazine vary with different dosages in animal models. At low doses, the compound may cause mild oxidative stress and minimal cellular damage. At higher doses, it can induce significant toxic effects, including liver and kidney damage, due to the accumulation of reactive intermediates and oxidative stress. Threshold effects have been observed, where a certain dosage level leads to a marked increase in toxicity and adverse effects .
Metabolic Pathways
1,1-Diphenylhydrazine is involved in various metabolic pathways, primarily through its interaction with cytochrome P450 enzymes. These enzymes catalyze the oxidation of 1,1-Diphenylhydrazine, leading to the formation of reactive intermediates that can further react with cellular macromolecules. The metabolic pathways also involve the conjugation of these intermediates with glutathione, which helps in detoxification and excretion of the compound .
Transport and Distribution
Within cells and tissues, 1,1-Diphenylhydrazine is transported and distributed through passive diffusion and active transport mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes. The compound tends to accumulate in tissues with high metabolic activity, such as the liver and kidneys, where it can exert its toxic effects .
Subcellular Localization
1,1-Diphenylhydrazine is localized in various subcellular compartments, including the cytoplasm, mitochondria, and nucleus. Its activity and function can be influenced by its localization, as it can interact with different biomolecules in these compartments. For example, in the mitochondria, 1,1-Diphenylhydrazine can induce oxidative stress by disrupting the electron transport chain, leading to the generation of reactive oxygen species .
准备方法
Synthetic Routes and Reaction Conditions
1,1-Diphenylhydrazine can be synthesized through several methods. One common method involves the reaction of benzophenone with hydrazine hydrate in the presence of a reducing agent such as zinc dust. The reaction typically occurs under reflux conditions in an ethanol solvent .
Industrial Production Methods
In industrial settings, 1,1-Diphenylhydrazine is produced by the reduction of benzophenone hydrazone using sodium borohydride or other suitable reducing agents. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product .
化学反应分析
Types of Reactions
1,1-Diphenylhydrazine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form diphenylnitrosoamine.
Reduction: It can be reduced to form diphenylamine.
Substitution: It can participate in nucleophilic substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used.
Major Products Formed
Oxidation: Diphenylnitrosoamine
Reduction: Diphenylamine
Substitution: Various substituted hydrazines depending on the electrophile used.
相似化合物的比较
Similar Compounds
- 1,2-Diphenylhydrazine
- N,N-Diphenylhydrazine hydrochloride
- Hydrazobenzene
Uniqueness
1,1-Diphenylhydrazine is unique due to its stability and ability to form stable hydrazone derivatives. Unlike 1,2-Diphenylhydrazine, which has the phenyl groups attached to different nitrogen atoms, 1,1-Diphenylhydrazine has both phenyl groups attached to the same nitrogen atom, resulting in different chemical properties and reactivity .
属性
IUPAC Name |
1,1-diphenylhydrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2/c13-14(11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10H,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHYKLKNNBYLTQY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N(C2=CC=CC=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
530-47-2 (hydrochloride), 530-47-2 (mono-hydrochloride) | |
| Record name | 1,1-Diphenylhydrazine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000530507 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID3043869 | |
| Record name | 1,1-Diphenylhydrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3043869 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Yellow solid; [Merck Index] Liquid; [MSDSonline] | |
| Record name | 1,1-Diphenylhydrazine | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/2715 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Boiling Point |
220 °C at 40 mm Hg | |
| Record name | 1,1-DIPHENYLHYDRAZINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2916 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
SOL IN CONCN SULFURIC ACID; SLIGHTLY SOL IN WATER, Very soluble in benzene, ether, ethanol, and chloroform. | |
| Record name | 1,1-DIPHENYLHYDRAZINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2916 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
1.190 at 16 °C/4 °C | |
| Record name | 1,1-DIPHENYLHYDRAZINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2916 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
0.00049 [mmHg], 4.9X10-4 mm Hg at 25 °C | |
| Record name | 1,1-Diphenylhydrazine | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/2715 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | 1,1-DIPHENYLHYDRAZINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2916 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Yellow crystals | |
CAS No. |
530-50-7 | |
| Record name | N,N-Diphenylhydrazine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=530-50-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,1-Diphenylhydrazine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000530507 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,1-Diphenylhydrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3043869 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N,N-diphenylhydrazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.713 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1,1-DIPHENYLHYDRAZINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D133SQ5HMA | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 1,1-DIPHENYLHYDRAZINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2916 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
34.5 °C; also stated as 44 °C | |
| Record name | 1,1-DIPHENYLHYDRAZINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2916 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Synthesis routes and methods
Procedure details













Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 1,1-diphenylhydrazine?
A1: 1,1-Diphenylhydrazine has a molecular formula of C12H12N2 and a molecular weight of 184.24 g/mol.
Q2: What spectroscopic data are available for characterizing 1,1-diphenylhydrazine?
A2: 1,1-Diphenylhydrazine and its derivatives have been characterized using various spectroscopic techniques, including:
- UV-Vis Spectroscopy: Provides information about electronic transitions within the molecule, particularly useful for studying conjugated systems like hydrazones. [, , , ]
- IR Spectroscopy: Identifies functional groups present in the molecule based on their characteristic vibrational frequencies. [, , , ]
- NMR Spectroscopy (1H and 13C): Reveals structural information by analyzing the magnetic environments of hydrogen and carbon atoms within the molecule. [, , ]
- Electron Spin Resonance (ESR) Spectroscopy: Used to study the formation and behavior of free radicals generated from 1,1-diphenylhydrazine upon oxidation. [, , ]
- Mass Spectrometry: Determines the mass-to-charge ratio of ions, providing information about the molecular weight and fragmentation patterns of the compound and its derivatives. [, , ]
Q3: How does 1,1-diphenylhydrazine react with metal complexes?
A3: 1,1-Diphenylhydrazine can act as a ligand in metal complexes, forming various coordination compounds. It commonly coordinates to transition metals like titanium, molybdenum, ruthenium, and osmium. [, , , ] Depending on the metal and reaction conditions, it can form terminal hydrazido(2-) complexes, μ-η2,η1-bridged dimeric complexes, or undergo further reactions to yield other nitrogen-containing ligands.
Q4: Can 1,1-diphenylhydrazine be used to synthesize heterocycles?
A4: Yes, 1,1-diphenylhydrazine can be used in the synthesis of heterocyclic compounds. For example, in the presence of zirconium catalysts and alkynes, it can form seven-membered diazazirconacycles through a key coupling step involving the alkyne and one of the phenyl rings. [] This reaction pathway highlights the versatility of 1,1-diphenylhydrazine as a building block in organic synthesis.
Q5: What is the role of 1,1-diphenylhydrazine in free radical chemistry?
A5: 1,1-Diphenylhydrazine serves as a precursor to persistent free radicals. Upon oxidation with agents like PbO2 or KMnO4, it readily loses a hydrogen atom, generating the corresponding hydrazyl radical. [] These radicals exhibit extended lifetimes due to the delocalization of the unpaired electron over the nitrogen and phenyl rings.
Q6: How does 1,1-diphenylhydrazine react with aldehydes?
A6: 1,1-Diphenylhydrazine reacts with aldehydes to form hydrazone derivatives, often with high yields. [, ] These hydrazones are valuable intermediates in organic synthesis and have found applications in various fields, including the development of organic light-emitting diodes (OLEDs).
Q7: Is 1,1-diphenylhydrazine mutagenic?
A7: While limited data is available, research suggests that 1,1-diphenylhydrazine may possess weak mutagenic activity. Ozonation of the compound has been shown to potentially increase this activity. [] Further investigation is needed to fully assess its mutagenic potential and understand the underlying mechanisms.
Q8: Can 1,1-diphenylhydrazine be metabolized by biological systems?
A8: Yes, studies indicate that 1,1-diphenylhydrazine can be metabolized by rat liver microsomes, producing N-nitrosodiphenylamine. [] This metabolic pathway highlights the potential for biotransformation of the compound within living organisms.
Q9: Can 1,1-diphenylhydrazine be degraded by environmental processes?
A9: Yes, 1,1-diphenylhydrazine can be effectively treated and degraded using activated sludge systems, ozone oxidation, and activated carbon adsorption. [] This suggests its susceptibility to degradation by environmental processes, though further research is needed to fully understand its environmental fate and potential impact.
Q10: What are the potential applications of 1,1-diphenylhydrazine derivatives in material science?
A10: Derivatives of 1,1-diphenylhydrazine, particularly hydrazones, have shown potential as hole transport materials (HTMs) in organic electroluminescence devices. [] Their ability to transport positive charges efficiently makes them promising candidates for improving the performance of OLEDs and other organic electronic devices.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
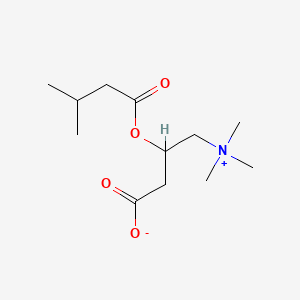
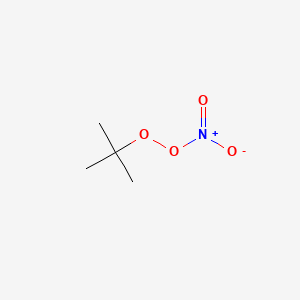
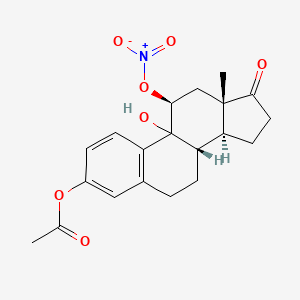
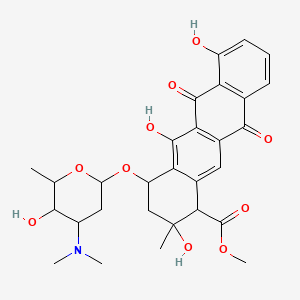
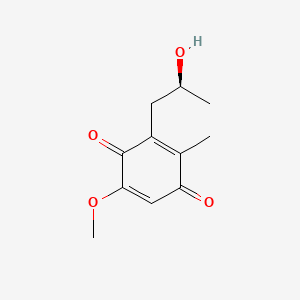
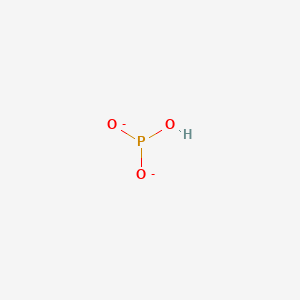
![N-[5-(diethylamino)-1-phenylpentyl]-4-nitrobenzamide hydrochloride](/img/structure/B1198205.png)
